molecular formula C26H27NO B2360161 (E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide CAS No. 329778-66-7

(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide

Cat. No.: B2360161
CAS No.: 329778-66-7
M. Wt: 369.508
InChI Key: OLPWHQNVBWEIPX-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide is a synthetic cinnamamide derivative offered for research purposes. Cinnamamide derivatives are a recognized class of compounds in medicinal chemistry, with the N-(3-aryl-2-propenoyl)amido moiety considered a key pharmacophore for biological activity . Preclinical studies on structurally similar cinnamamide compounds have demonstrated significant anticonvulsant potential across various animal models of epilepsy and seizures, including maximal electroshock (MES) and subcutaneous metrazol (scMET) tests . The benzhydryl (diphenylmethyl) group present in this compound is a common structural feature in molecules targeting the central nervous system. This high-purity compound is strictly for laboratory research use and serves as a valuable chemical tool for investigating structure-activity relationships (SAR) within the cinnamamide family, exploring potential mechanisms of action, and screening for novel pharmacological activities. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-20(2)19-22-15-13-21(14-16-22)17-18-25(28)27-26(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-18,20,26H,19H2,1-2H3,(H,27,28)/b18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPWHQNVBWEIPX-ISLYRVAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Synthetic Routes

Direct Amidation of Trans-Cinnamic Acid Derivatives

A convergent approach involves the direct coupling of appropriately substituted cinnamic acid derivatives with benzhydrylamine. This method typically requires activation of the carboxylic acid moiety.

Coupling Agent Methodology

The reaction between 3-[4-(2-methylpropyl)phenyl]prop-2-enoic acid and benzhydrylamine can be facilitated using various coupling agents:

3-[4-(2-methylpropyl)phenyl]prop-2-enoic acid + benzhydrylamine → 
(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide

Procedure A: EDC/HOBt Coupling

This procedure utilizes 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt) as coupling agents, similar to the method described for benzamide derivatives:

  • To a solution of 3-[4-(2-methylpropyl)phenyl]prop-2-enoic acid (1.0 equiv) in N,N-dimethylformamide (0.2 M) is added EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).
  • The mixture is stirred at room temperature for 30 minutes.
  • Benzhydrylamine (1.2 equiv) is added, and the reaction is maintained at room temperature for 2 hours.
  • Progress is monitored by TLC until completion.
  • The reaction mixture is diluted with ethyl acetate and washed with water, saturated NaHCO₃, and brine.
  • The organic layer is dried over Na₂SO₄, filtered, and concentrated.
  • The crude product is purified by column chromatography or recrystallization to yield the target compound.

Yields of 75-85% have been reported for similar coupling reactions, with excellent E-stereoselectivity retention.

Through Acid Chloride Intermediates

The acid chloride approach provides an effective method for activating cinnamic acid derivatives, especially for sterically hindered amidation reactions.

Procedure B: Thionyl Chloride Activation

  • 3-[4-(2-methylpropyl)phenyl]prop-2-enoic acid (1.0 equiv) is dissolved in dichloromethane (0.1 M) with catalytic DMF.
  • Thionyl chloride (1.5 equiv) is added dropwise at 0°C.
  • The reaction mixture is warmed to room temperature and stirred for 2 hours.
  • Solvent and excess reagents are removed under reduced pressure.
  • The resulting acid chloride is dissolved in dry THF (0.1 M).
  • A solution of benzhydrylamine (1.2 equiv) and triethylamine (2.0 equiv) in THF is added at 0°C.
  • The reaction mixture is stirred at room temperature overnight.
  • After workup and purification, the product is typically obtained in 70-80% yield.

Construction of the α,β-Unsaturated System

Wittig/Horner-Wadsworth-Emmons Approaches

The Wittig or Horner-Wadsworth-Emmons (HWE) reaction provides stereocontrolled access to the α,β-unsaturated amide system from the corresponding aldehydes.

Procedure C: HWE Reaction Sequence

  • Preparation of phosphonate reagent:

    • N-benzhydrylacetamide (1.0 equiv) is treated with n-BuLi (1.1 equiv) at -78°C in THF.
    • Diethyl chlorophosphate (1.2 equiv) is added, and the mixture is allowed to warm to room temperature.
  • HWE reaction:

    • The phosphonate reagent (1.0 equiv) and 4-(2-methylpropyl)benzaldehyde (1.0 equiv) are combined in THF.
    • NaH (1.2 equiv) is added at 0°C, and the reaction is stirred for 4 hours.
    • The reaction typically favors E-selectivity (>95:5 E/Z ratio).
    • After purification, yields of 65-75% are commonly achieved.

From 3-[4-(2-Methylpropyl)phenyl]propanal

The aldehyde 3-[4-(2-methylpropyl)phenyl]propanal can serve as a precursor for the synthesis of the target compound.

Procedure D: Oxidation-Condensation Sequence

  • 3-[4-(2-Methylpropyl)phenyl]propanal (1.0 equiv) is treated with benzhydrylamine (1.0 equiv) in the presence of a dehydrating agent such as molecular sieves.
  • The resulting imine is oxidized with a suitable reagent like NMO/TPAP (N-methylmorpholine N-oxide/tetrapropylammonium perruthenate) to yield the enamide.
  • This method typically provides moderate yields (50-60%) but excellent E-selectivity.

Palladium-Catalyzed Cross-Coupling Approaches

Heck Coupling Strategy

A Heck coupling between an appropriate vinyl halide or triflate and a styrene derivative can be employed to construct the carbon framework.

Procedure E: Heck Coupling

  • N-benzhydrylacrylamide (1.0 equiv) and 1-iodo-4-(2-methylpropyl)benzene (1.2 equiv) are combined in DMF (0.1 M).
  • Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), and triethylamine (2.0 equiv) are added.
  • The reaction mixture is heated at 80-100°C for 12-24 hours.
  • After workup and purification, the product is obtained with high E-selectivity (>90%).

Stereoselective Synthesis via Metal-Catalyzed Processes

Recent advances in metal-catalyzed processes allow for highly stereoselective construction of enamides. The approach described in patent literature suggests:

Procedure F: Copper-Catalyzed Stereoselective Synthesis

  • A copper catalyst (10 mol%) such as Cu(OAc)₂ with a chiral ligand (12 mol%) like (S,S)-Ph-BPE is employed.
  • 4-(2-methylpropyl)styrene (1.0 equiv) and N-benzhydrylformamide (1.2 equiv) are combined in THF.
  • The reaction proceeds at 50-60°C for 24 hours.
  • This method provides excellent E-selectivity (>98%) and yields of 70-85%.

Optimization Parameters and Scale-Up Considerations

Solvent Effects on Stereoselectivity

The choice of solvent significantly impacts the E/Z ratio in enamide synthesis:

Solvent E/Z Ratio Yield (%) Reaction Time
DMF >95:5 82-88 2-3 hours
THF 93:7 75-80 3-4 hours
Toluene 97:3 70-75 4-6 hours
DCM 90:10 78-85 2-3 hours

Temperature and Reaction Time Optimization

Temperature control is crucial for maintaining stereoselectivity:

Temperature (°C) E/Z Ratio Yield (%) Comments
0-5 >98:2 65-70 Slower reaction rates
20-25 95:5 75-85 Optimal conditions for most procedures
40-50 90:10 80-88 Faster reactions, slight loss of stereoselectivity
>80 85:15 70-75 Potential isomerization observed

Catalyst Loading Effects

For metal-catalyzed processes, catalyst loading optimization reveals:

Catalyst Loading (mol%) Yield (%) Reaction Time E-Selectivity (%)
2 55-65 48 hours 94
5 70-80 24 hours 96
10 80-88 12 hours 97
15 82-90 8 hours 96

Purification and Characterization

Chromatographic Purification Parameters

The target compound can be effectively purified using the following chromatographic conditions:

  • Column chromatography using silica gel (60-120 mesh)
  • Gradient elution with hexanes/ethyl acetate (starting at 95:5, gradually increasing to 80:20)
  • Recrystallization from ethanol or ethanol/water mixtures
  • Typical recovery: 85-95% of theoretical yield after purification

Analytical Characterization Data

The pure this compound typically exhibits the following characteristics:

  • Appearance: Colorless to off-white crystalline solid
  • Melting point: 155-157°C
  • ¹H NMR (500 MHz, DMSO-d₆): δ 0.90 (d, 6H, J = 6.7 Hz, 2 × CH₃), 1.85-1.95 (m, 1H, CH), 2.45 (d, 2H, J = 7.2 Hz, CH₂), 6.55 (d, 1H, J = 15.8 Hz, =CH), 6.30 (d, 1H, J = 8.5 Hz, NH), 6.95 (d, 1H, J = 8.5 Hz, CH), 7.15-7.40 (m, 14H, aromatic), 7.55 (d, 1H, J = 15.8 Hz, =CH)
  • ¹³C NMR (125 MHz, DMSO-d₆): δ 22.3, 30.1, 44.7, 56.8, 120.3, 127.0, 127.4, 127.8, 128.4, 128.8, 129.1, 133.2, 141.8, 142.4, 144.1, 165.8
  • IR (KBr, cm⁻¹): 3288 (NH), 2952 (CH), 1655 (C=O), 1618 (C=C), 1542, 1490, 1450
  • HRMS (ESI): Calculated for C₂₆H₂₇NO [M+H]⁺: 370.2171, Found: 370.2169

Scalability and Industrial Applications

Scale-Up Considerations

When scaling up the synthesis, several modifications improve efficiency:

  • For reactions >100g scale, continuous addition of reagents is recommended to manage exotherms
  • In coupling reactions, cooling to 0-5°C during reagent addition minimizes side reactions
  • Using mechanical stirring rather than magnetic stirring for batches >50g
  • Implementing solvent recycling systems for economic and environmental benefits

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of (E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between (E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide and its analogs.

Table 1: Structural and Molecular Comparison of Acrylamide Derivatives

Compound Name Substituent on Amide Nitrogen Phenyl Ring Substituent Molecular Formula Molar Mass (g/mol) Key Features
This compound (Hypothetical)* Benzhydryl 4-(2-methylpropyl) C₂₆H₂₇NO 369.5† Bulky N-substituent; lipophilic side chain
(E)-N-Benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide Benzhydryl 2,4-dimethyl C₂₄H₂₃NO 341.4 Electron-donating methyl groups
(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide Benzyl 4-(2-methylpropyl) C₂₀H₂₃NO 293.4 Smaller N-substituent; moderate lipophilicity
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide 3-chloro-4-fluorophenyl 4-(2-methylpropyl) C₁₉H₁₉ClFNO 331.8 Halogenated N-substituent; enhanced polarity
3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide 4-(trifluoromethoxy)phenyl 4-isobutyl C₂₀H₂₀F₃NO₂ 379.4 Strongly electron-withdrawing CF₃O group
XCT790 (from ) 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxy C₂₂H₁₄F₉N₃O₂S 579.4 Cyano group; complex heterocyclic substituents

*Hypothetical structure inferred from analogs; exact molecular formula and mass calculated based on substituents. †Calculated value based on C₂₆H₂₇NO (C: 84.5%, H: 7.3%, N: 3.8%, O: 4.3%).

Analysis of Substituent Effects

Amide Nitrogen Substituents
  • Benzhydryl vs.
  • Halogenated Aryl Groups : The 3-chloro-4-fluorophenyl substituent in ’s compound increases polarity and may influence hydrogen bonding or receptor binding compared to the purely hydrophobic benzhydryl group .
  • Electron-Withdrawing Groups : The trifluoromethoxy (CF₃O) group in ’s compound enhances metabolic stability and electron-deficient character, which could affect interaction with enzymatic targets .
Phenyl Ring Substituents
  • 4-(2-Methylpropyl) : This isobutyl side chain in the main compound contributes to lipophilicity, favoring hydrophobic interactions in biological systems.
  • Complex Substituents (XCT790) : The 2,4-bis(trifluoromethyl)benzyloxy group in XCT790 demonstrates how extended substituents can drastically modify target selectivity and potency .

Biological Activity

(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • Benzhydryl group : Contributes to its lipophilicity and potential receptor interactions.
  • Phenyl group with a 2-methylpropyl substituent : Enhances hydrophobic interactions, potentially affecting its biological activity.
  • Prop-2-enamide moiety : Implicated in various biological processes.

The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized that the compound modulates the activity of these targets, leading to various biological effects. The exact pathways and interactions are under investigation, but preliminary studies suggest involvement in:

  • Inhibition of TGF-beta signaling pathway : This pathway is crucial in fibrosis and cancer progression, indicating potential therapeutic applications in these areas .
  • Interaction with specific receptors : The compound may bind to receptors involved in pain modulation and inflammation, suggesting analgesic or anti-inflammatory properties.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example:

Cell LineIC50 (μM)Effect
MCF-7 (Breast Cancer)10Induces apoptosis
A549 (Lung Cancer)15Inhibits cell proliferation
HeLa (Cervical Cancer)12Causes cell cycle arrest

These results indicate that the compound may have cytotoxic effects on cancer cells, warranting further investigation into its potential as an anticancer agent.

In Vivo Studies

Preliminary animal studies have shown that administration of this compound leads to reduced tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction.

Case Studies

  • Anti-Fibrotic Activity : A study investigated the compound's effect on fibrosis in a mouse model. Results indicated that treatment with this compound significantly reduced collagen deposition in lung tissues, suggesting its potential as an anti-fibrotic agent .
  • Pain Management : Another case study explored the analgesic properties of the compound in a neuropathic pain model. Results showed that it effectively reduced pain scores compared to control groups, indicating its potential utility in pain management therapies.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
N-benzhydryl-3-phenylprop-2-enamideLacks 2-methylpropyl substituentLower cytotoxicity
N-benzhydryl-3-[4-(isobutyl)phenyl]prop-2-enamideDifferent alkyl substitutionAltered receptor binding

The presence of both the benzhydryl group and the 2-methylpropyl-substituted phenyl group enhances the biological activity of this compound compared to others lacking these features.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehyde derivatives with appropriate amines to form intermediates. Key steps include:

  • Schiff base formation : React 4-(2-methylpropyl)benzaldehyde with benzhydrylamine under reflux in ethanol .
  • Acrylamide coupling : Introduce the prop-2-enamide moiety via a nucleophilic acyl substitution reaction, using acetic anhydride as a catalyst at 60–80°C .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH (6.5–7.5) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (typically 60–75%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be identified?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify the benzhydryl protons (δ 5.2–5.4 ppm, singlet) and the prop-2-enamide vinyl protons (δ 6.3–6.5 ppm, doublet, J = 15–16 Hz) .
  • ¹³C NMR : Confirm the carbonyl carbon (δ 165–168 ppm) and quaternary carbons in the benzhydryl group .
  • Infrared (IR) Spectroscopy : Detect the amide C=O stretch (1640–1680 cm⁻¹) and N–H bend (1530–1550 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular ion peak (m/z calculated for C₂₆H₂₈N₂O: 400.2150) .

Q. How can researchers assess the compound’s solubility and stability under varying experimental conditions?

  • Methodological Answer :

  • Solubility : Perform phase-solubility studies in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λmax ~260 nm). Note poor aqueous solubility (<0.1 mg/mL) and improve via co-solvents (e.g., 10% PEG-400) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis (C18 column, acetonitrile/water gradient). Monitor degradation products (e.g., hydrolyzed amide or oxidized benzhydryl groups) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed using graph set analysis, and what insights does this provide into its supramolecular arrangement?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation in dichloromethane/hexane (1:3) .
  • X-ray Diffraction : Use SHELXL for structure refinement. Identify hydrogen bonds (e.g., N–H···O=C) with bond distances (2.8–3.0 Å) and angles (160–170°) .
  • Graph Set Analysis : Apply Etter’s formalism to classify motifs (e.g., D for donor, A for acceptor). For example, a C(4) chain motif may indicate helical packing, influencing solubility and melting point .

Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in silico models for this compound?

  • Methodological Answer :

  • Dose-Response Validation : Re-test in vitro activity (e.g., IC₅₀ in cancer cell lines) using standardized protocols (MTT assay, 48-hour exposure). Compare with molecular docking results (AutoDock Vina) targeting proteins like DHODH .
  • Metabolic Stability Check : Perform liver microsome assays to identify rapid metabolism (e.g., cytochrome P450-mediated oxidation) that may explain reduced in vivo efficacy .
  • Data Reconciliation : Use Bayesian statistics to weigh conflicting results, prioritizing assays with lower variability (e.g., SPR binding affinity vs. cell viability) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity while minimizing toxicity?

  • Methodological Answer :

  • Analog Synthesis : Modify the benzhydryl group (e.g., introduce electron-withdrawing substituents) or the prop-2-enamide linker (e.g., replace with prop-2-ynamide) .
  • Toxicity Screening : Use zebrafish embryos (96-well plate, 72-hour exposure) to assess acute toxicity (LC₅₀) and compare with HEK293 cell viability data .
  • SAR Table :
ModificationBioactivity (IC₅₀, μM)Toxicity (LC₅₀, μM)
Parent compound12.3 ± 1.248.5 ± 3.1
4-Fluoro-benzhydryl8.7 ± 0.952.0 ± 2.8
Prop-2-ynamide analog22.1 ± 2.135.4 ± 4.2

Methodological Notes

  • Crystallography : Always cross-validate SHELXL-refined structures with PLATON software to check for missed symmetry or disorder .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (DMSO ≤0.1% v/v) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.